molecular formula C11H12N2O2 B8803551 Ethyl 1-methyl-1H-indazole-5-carboxylate

Ethyl 1-methyl-1H-indazole-5-carboxylate

Cat. No. B8803551
M. Wt: 204.22 g/mol
InChI Key: VYRCDLNTVKLSFG-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Lithium aluminum hydride (300 mg, 7.83 mmol) was suspended in tetrahydrofuran (20 ml); and under an ice cooling, a solution (10 ml) of ethyl 1-methyl-1H-indazole-5-carboxylate (800 mg, 3.92 mmol) prepared in the Step 4-1-3-A in tetrahydrofuran was slowly added thereto. After the mixture was stirred under an ice cooling for 30 minutes, 5 drops of a saturated sodium bicarbonate solution were slowly added to the mixture. Ethyl acetate was added to the mixture, and 5 drops of a saturated sodium bicarbonate solution was further added thereto. The precipitate was removed by filtration, and the filtrate was concentrated. The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (420 mg, 66%) as a light-brown powder.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:17](OCC)=[O:18])=[CH:14][CH:15]=2)[CH:10]=[N:9]1.C(OCC)(=O)C>O1CCCC1.C(=O)(O)[O-].[Na+]>[CH3:7][N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][OH:18])=[CH:14][CH:15]=2)[CH:10]=[N:9]1 |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN1N=CC2=CC(=CC=C12)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred under an ice cooling for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
was further added
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=CC2=CC(=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.